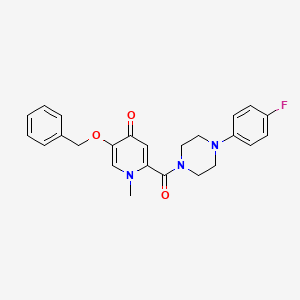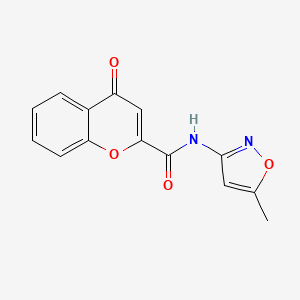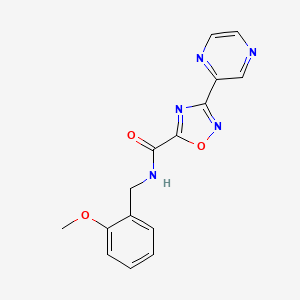
N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, also known as MPOC, is a synthetic compound with potential pharmacological properties. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPOC is a heterocyclic compound that contains an oxadiazole ring, which is known to possess various biological activities.
Scientific Research Applications
Synthesis and Characterization
Studies have focused on synthesizing and characterizing compounds with structures similar to N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, demonstrating methodologies for creating novel derivatives. These compounds are synthesized to explore their physical and chemical properties, which are crucial for their potential applications in medicinal chemistry and materials science (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activities
Research has been conducted on compounds with structures similar to this compound for their antimycobacterial activity. These studies aim to address the need for new therapeutic agents against Mycobacterium tuberculosis and other bacterial pathogens. The results indicate that certain derivatives exhibit significant antimycobacterial activity, highlighting the potential of these compounds in developing new antibiotics (Gezginci, Martin, & Franzblau, 1998).
Cytotoxicity and Anticancer Activity
The cytotoxic effects of derivatives have been assessed against various cancer cell lines. These studies are foundational for understanding the potential anticancer properties of these compounds. By evaluating their ability to inhibit cell growth in cancerous cells, researchers can identify promising candidates for further development as anticancer agents. Notably, certain pyrazolo[1,5-a]pyrimidines and related Schiff bases have shown cytotoxic activity, indicating their potential in cancer therapy (Hassan, Hafez, Osman, & Ali, 2015).
Antiproliferative Effects
Further studies on analogs have reported antiproliferative effects on cancer cells, offering insights into the mechanisms through which these compounds may exert their anticancer activities. The exploration of conformationally rigid analogs of the aminopyrazole amide scaffold has contributed to understanding how structural modifications can enhance biological activity, particularly against melanoma and hematopoietic cell lines (Kim et al., 2011).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-22-12-5-3-2-4-10(12)8-18-14(21)15-19-13(20-23-15)11-9-16-6-7-17-11/h2-7,9H,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCOLCPCLDWCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2993076.png)
![N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2993077.png)
![3-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)benzoic acid](/img/structure/B2993079.png)
![(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid](/img/structure/B2993082.png)
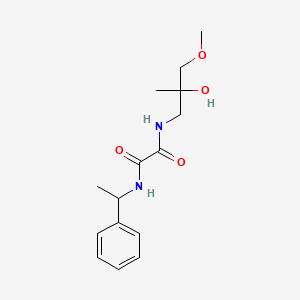


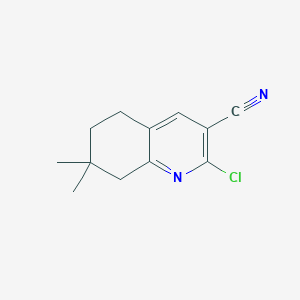
![N-methyl-4-[[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2993090.png)
![6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2993092.png)
